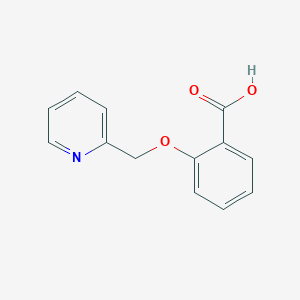
2-(Pyridin-2-ylmethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(Pyridin-2-ylmethoxy)benzoic acid is a derivative of benzoic acid where the hydroxyl hydrogen atoms have been substituted with pyridyl moieties. This aromatic carboxylic acid is structurally related to compounds that have been used to support a series of lanthanide coordination compounds, which are of interest due to their photophysical properties .
Synthesis Analysis
The synthesis of related compounds, such as 3,5-bis(pyridine-2-ylmethoxy)benzoic acid (HL2), involves the replacement of hydroxyl hydrogens of dihydroxy benzoic acid with pyridyl groups . Another related synthesis involves the reaction of 3,5-dihydroxybenzoic acid with chloromethyl pyridine to produce pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoates . These methods suggest that the synthesis of 2-(Pyridin-2-ylmethoxy)benzoic acid would likely follow similar esterification and etherification reactions, with considerations for reaction temperature and time to optimize yields.
Molecular Structure Analysis
The molecular structure of a closely related compound, 3,5-bis[(pyridin-4-yl)methoxy]benzoic acid, has been determined under hydrothermal conditions. The molecule is nearly planar, with the two (pyridin-4-yl)methoxy groups inclined at an angle to each other. In the crystal, molecules are linked by hydrogen bonds into chains . This information provides insight into the potential molecular geometry and intermolecular interactions that 2-(Pyridin-2-ylmethoxy)benzoic acid may exhibit.
Chemical Reactions Analysis
While specific reactions of 2-(Pyridin-2-ylmethoxy)benzoic acid are not detailed in the provided papers, the related compounds have been used to form lanthanide coordination polymers . These reactions involve the coordination of the carboxylate group with lanthanide ions, leading to the formation of one-dimensional coordination polymers with interesting photophysical properties. It can be inferred that 2-(Pyridin-2-ylmethoxy)benzoic acid could potentially undergo similar coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Pyridin-2-ylmethoxy)benzoic acid can be inferred from related compounds. For instance, the lanthanide complexes derived from HL2 exhibit photophysical properties with absorption maxima in the UV range and display luminescence efficiencies, particularly in the solid state . The related compound 3,5-bis[(pyridin-4-yl)methoxy]benzoic acid forms hydrogen-bonded chains in its crystal structure, which could influence its solubility and crystal packing . The synthesis and characterization of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoates also provide information on the solubility and stability of these compounds .
Applications De Recherche Scientifique
Chemical and Biological Properties
2-(Pyridin-2-ylmethoxy)benzoic acid is a compound with potential relevance in various fields of chemistry and biology, especially due to its structural features that make it a candidate for interaction with biological systems and for the formation of complex compounds. The research on compounds structurally related to 2-(Pyridin-2-ylmethoxy)benzoic acid, such as those containing the pyridine moiety, has revealed significant insights into their chemistry, properties, and applications.
Coordination Chemistry and Biological Activity
Studies have highlighted the versatility of pyridine derivatives in coordination chemistry and their biological activities. For instance, the chemistry of compounds related to 2-(Pyridin-2-ylmethoxy)benzoic acid, such as pyridine and benzoic acid derivatives, has been extensively explored for their potential in forming complex compounds with metals, which can have significant spectroscopic, magnetic, and electrochemical properties (Boča, Jameson, & Linert, 2011; Lewandowski, Kalinowska, & Lewandowska, 2005). These studies provide a foundation for further investigation into the applications of 2-(Pyridin-2-ylmethoxy)benzoic acid in coordination chemistry and its potential biological impacts.
Antimicrobial and Health-Related Applications
The antimicrobial and health-related effects of benzoic acid, a moiety present in 2-(Pyridin-2-ylmethoxy)benzoic acid, have been the subject of scientific research. Benzoic acid is known for its antibacterial and antifungal properties, and studies have shown that it can improve gut functions, which is indicative of its potential for promoting health and treating diseases (Mao, Yang, Chen, Yu, & He, 2019). These findings suggest the possible utility of 2-(Pyridin-2-ylmethoxy)benzoic acid in food preservation and health applications, given its structural similarity to benzoic acid.
Environmental and Catalytic Applications
The environmental applications of pyridine derivatives, related to the compound , have been explored, particularly in the context of pollution treatment. Studies have indicated that pyridine-based compounds can be effective in the photocatalytic degradation of pollutants, offering a potential route for the environmental application of 2-(Pyridin-2-ylmethoxy)benzoic acid (Pichat, 1997). This highlights the compound's relevance in environmental chemistry and its potential contribution to pollution mitigation strategies.
Orientations Futures
The compound has received considerable attention due to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry. In particular, compounds related to “2-(Pyridin-2-ylmethoxy)benzoic acid” have shown promising anti-fibrotic activities , indicating potential for future development in this area.
Propriétés
IUPAC Name |
2-(pyridin-2-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-6-1-2-7-12(11)17-9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTGMFYDWKPTQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571155 |
Source


|
| Record name | 2-[(Pyridin-2-yl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-ylmethoxy)benzoic acid | |
CAS RN |
185053-79-6 |
Source


|
| Record name | 2-[(Pyridin-2-yl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

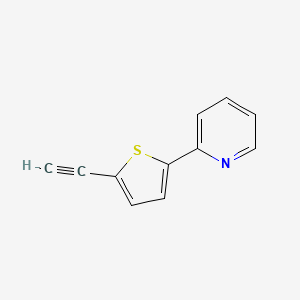
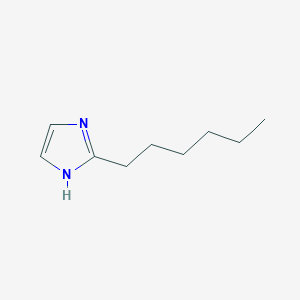
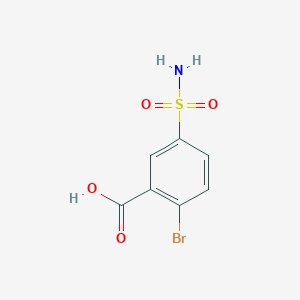
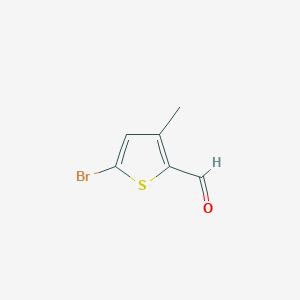

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)
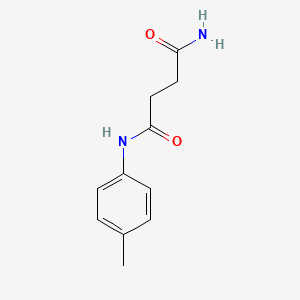


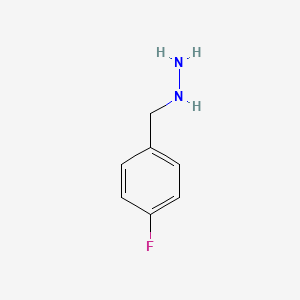
![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)


